3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of a fluorine atom attached to a benzene ring, a tetrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Benzene Ring: The synthesized tetrazole is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and the sulfonamide group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(4-fluorophenyl)benzenesulfonamide
- N-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
- 3-fluoro-N-(1H-tetrazol-5-yl)methyl)benzenesulfonamide
Uniqueness
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the tetrazole ring, which confer specific chemical and biological properties. The combination of these functional groups enhances the compound’s stability, binding affinity, and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2S/c15-10-4-6-12(7-5-10)21-14(18-19-20-21)9-17-24(22,23)13-3-1-2-11(16)8-13/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGUUHXFPFDAOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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